tert-butyl N-{9-aminobicyclo[3.3.1]nonan-3-yl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(9-amino-3-bicyclo[3.3.1]nonanyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-11-7-9-5-4-6-10(8-11)12(9)15/h9-12H,4-8,15H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRTYOSSILIGST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCCC(C1)C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically begins with the bicyclic amine precursor, 9-aminobicyclo[3.3.1]nonane or its derivatives. The key step is the carbamoylation reaction, where the amine group is protected by reaction with tert-butyl carbamate or di-tert-butyl dicarbonate (Boc2O), yielding the tert-butyl carbamate moiety.
- Starting Material: 9-aminobicyclo[3.3.1]nonane or related bicyclic amines.
- Protecting Agent: tert-butyl carbamate or di-tert-butyl dicarbonate (Boc2O).
- Solvents: Common solvents include methanol, ethanol, dichloromethane, or acetonitrile.
- Catalysts/Additives: Acidic catalysts like acetic acid or bases such as triethylamine may be used to facilitate carbamate formation.
- Reaction Conditions: Typically conducted at room temperature or slightly elevated temperatures (20–60 °C) under inert atmosphere.
This approach is consistent with the general methodology for protecting amines in organic synthesis to improve compound stability and facilitate further functionalization.
Detailed Preparation Procedure
A representative preparation method involves the following steps:
Amination or Isolation of 9-Aminobicyclo[3.3.1]nonane:
- The bicyclic amine can be synthesized or isolated from precursor ketones or related bicyclic compounds via reductive amination or other amination techniques.
-
- The free amine is reacted with di-tert-butyl dicarbonate (Boc2O) in a suitable solvent such as dichloromethane or ethanol.
- The reaction is often catalyzed by a base (e.g., triethylamine) to neutralize the generated acid and drive the reaction forward.
- The mixture is stirred at ambient temperature or slightly elevated temperature for several hours.
-
- After completion, the reaction mixture is quenched with water and extracted with organic solvents.
- The organic layer is dried over anhydrous sodium sulfate.
- Purification is typically performed by column chromatography on silica gel using solvents such as petroleum ether and ethyl acetate mixtures.
- The product is isolated as a colorless or pale solid or oil.
Representative Reaction Scheme
$$
\text{9-Aminobicyclo[3.3.1]nonane} + \text{(Boc)}_2\text{O} \xrightarrow[\text{solvent}]{\text{base, RT}} \text{tert-butyl N-{9-aminobicyclo[3.3.1]nonan-3-yl}carbamate}
$$
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting amine | 9-Aminobicyclo[3.3.1]nonane | Synthesized or commercially available |
| Carbamate source | Di-tert-butyl dicarbonate (Boc2O) | Commonly used protecting reagent |
| Solvent | Dichloromethane, ethanol, methanol | Choice affects solubility and reaction rate |
| Catalyst/Base | Triethylamine, acetic acid | Neutralizes acid byproduct |
| Temperature | 20–60 °C | Room temperature often sufficient |
| Reaction time | 2–24 hours | Depends on scale and conditions |
| Purification method | Silica gel chromatography | Eluent: petroleum ether/ethyl acetate |
| Yield range | 50–80% (literature varies) | Optimization improves yield |
Research Findings and Optimization Notes
- The reaction efficiency depends strongly on solvent choice and reaction temperature. Ethanol and dichloromethane provide good solubility for both reactants and facilitate smooth carbamate formation.
- Acidic or basic additives help in scavenging byproducts such as CO2 and maintaining reaction pH.
- Purification by chromatography is essential to remove unreacted starting materials and side products.
- Scale-up may require continuous flow reactors or automated synthesis platforms to maintain consistent quality and yield.
- Similar carbamate derivatives have been prepared using sodium cyanoborohydride reduction in reductive amination steps, suggesting possible alternative routes for the bicyclic amine precursor.
- The tert-butyl carbamate group is stable under neutral conditions but can be selectively removed under acidic conditions, making it a versatile protecting group for further synthetic elaboration.
Summary Table of Key Literature Examples
Chemical Reactions Analysis
tert-butyl N-{9-aminobicyclo[3.3.1]nonan-3-yl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the amino group of the compound acts as a nucleophile.
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, along with catalysts such as palladium on carbon and triethylamine . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Research Applications
-
Medicinal Chemistry
The compound is primarily utilized in the development of new pharmaceuticals due to its potential as a bioactive molecule. Its bicyclic structure may contribute to specific binding interactions with biological targets, which is crucial for drug discovery. -
Neuroscience Research
Given its structural similarities to various neurotransmitters, tert-butyl N-{9-aminobicyclo[3.3.1]nonan-3-yl}carbamate can be explored for its effects on neuronal pathways and potential neuroprotective properties. -
Synthetic Chemistry
It serves as an intermediate in synthetic pathways for more complex molecules, particularly in the synthesis of compounds that require specific amine functionalities. -
Pharmacokinetics Studies
The compound can be used in studies assessing absorption, distribution, metabolism, and excretion (ADME) profiles of novel drug candidates. -
Toxicology Research
Understanding the safety profile of this compound is essential, particularly regarding its irritative properties as indicated by safety data sheets which classify it as a skin and eye irritant .
Case Study 1: Neuroprotective Effects
Research has indicated that compounds structurally similar to this compound exhibit neuroprotective effects in animal models of neurodegenerative diseases. These studies focus on the compound's ability to modulate neurotransmitter release and protect against excitotoxicity.
Case Study 2: Synthesis of Derivatives
A study explored the synthesis of various derivatives of this compound, demonstrating its versatility as a precursor for creating compounds with enhanced biological activity or selectivity towards specific targets.
Mechanism of Action
The mechanism of action of tert-butyl 9-aminobicyclo[3.3.1]non-3-ylcarbamate involves its interaction with specific molecular targets. The amino group of the compound can form hydrogen bonds with target proteins, leading to changes in their conformation and activity. This interaction can affect various biochemical pathways, ultimately influencing cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Group Modifications
Key structural analogs differ in substituents on the bicyclo[3.3.1]nonane core or the carbamate group. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Analogs
| Compound Name | Substituent at Position 9 | Additional Modifications | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| tert-butyl N-{9-aminobicyclo[3.3.1]nonan-3-yl}carbamate (Target Compound) | -NH2 | None | C13H24N2O2 | 240.34 |
| tert-butyl N-[9-hydroxy-9-(trifluoromethyl)bicyclo[3.3.1]nonan-3-yl]carbamate | -OH, -CF3 | Trifluoromethyl and hydroxyl groups | C15H22F3NO3 | 321.34 |
| tert-butyl N-(9-azabicyclo[3.3.1]nonan-3-yl)carbamate | -N- (aza substitution) | Nitrogen in bicyclo ring | C12H22N2O2 | 226.32 |
| tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate | -NH2 | Bicyclo[3.2.1]octane scaffold | C12H22N2O2 | 226.32 |
| N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide | -N-CH3 (aza) | Linked to indazole carboxamide | C19H25N5O | 345.43 |
Key Observations :
- Scaffold Rigidity: Bicyclo[3.3.1]nonane derivatives exhibit greater conformational rigidity than bicyclo[3.2.1]octane analogs, influencing receptor binding .
- Biological Relevance: Aza-substituted analogs (e.g., 9-azabicyclo[3.3.1]nonane) are common in sigma-2 receptor ligands, while trifluoromethyl groups improve metabolic stability .
Physicochemical Properties
Table 2: Physicochemical Data for Selected Compounds
| Compound Name | LogP | LogD (pH 7.4) | Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|---|
| This compound | 2.87* | 2.87* | 58.56 | 2 | 2 |
| tert-butyl N-[9-hydroxy-9-(trifluoromethyl)bicyclo[3.3.1]nonan-3-yl]carbamate | 2.59 | 2.87 | 67.43 | 2 | 4 |
| tert-butyl N-(3-azabicyclo[3.3.1]nonan-9-yl)carbamate | 2.45 | 2.45 | 49.33 | 1 | 3 |
*Calculated values based on analogs with similar substituents .
Key Observations :
Biological Activity
Tert-butyl N-{9-aminobicyclo[3.3.1]nonan-3-yl}carbamate (CAS No. 1172268-86-8) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Its structure includes a bicyclic amine, which is known to influence various biological processes. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
- Molecular Formula : C₁₄H₂₆N₂O₂
- Molecular Weight : 254.37 g/mol
- Structure : The compound features a tert-butyl group attached to a bicyclic structure, which is essential for its biological interactions.
The biological activity of this compound can be attributed to its interaction with specific biological targets, such as enzymes and receptors. Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on various proteases, which are crucial for viral replication and other cellular processes.
Inhibitory Activity
Research has shown that bicyclic amines can serve as effective inhibitors for certain proteases associated with viral infections, such as SARS-CoV. For instance, the compound was evaluated for its inhibitory potential against the SARS-CoV 3CL protease using fluorometric assays.
Table 1: Inhibitory Activity Against SARS-CoV Protease
| Compound | IC₅₀ (μM) | K_i (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Reference Compound A | 0.0041 | 5.9 |
| Reference Compound B | 23 | TBD |
Note: TBD indicates that data is not available or yet to be determined.
Study on Peptidomimetics
A study focused on the design and synthesis of dipeptide-type inhibitors revealed that modifications to the P3 moiety significantly affected inhibitory potency against proteases. The introduction of specific groups improved binding affinity and selectivity, indicating that structural variations in compounds like this compound could enhance their biological activity .
Pharmacological Applications
The compound's potential applications extend beyond antiviral activity; it may also play a role in modulating other biological pathways, such as apoptosis and cell signaling. Its structural characteristics suggest possible interactions with various receptors involved in these processes.
Q & A
Q. How can researchers optimize the synthesis of tert-butyl N-{9-aminobicyclo[3.3.1]nonan-3-yl}carbamate to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate reagents and reaction conditions. For example, in the synthesis of analogous carbamates, ethanol (EtOH) with DIPEA as a base under reflux for 18 hours achieved moderate yields . Key steps include:
- Use of tert-butyl carbamate precursors to protect amine groups during bicyclo[3.3.1]nonane ring formation.
- Monitoring reaction progress via TLC or HPLC to identify intermediates and byproducts.
- Purification via column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) to isolate the target compound .
Table 1 : Example Reaction Conditions from Literature
| Precursor | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 9-Aminobicyclo[3.3.1]nonane | Boc₂O, DIPEA, EtOH, reflux | 45–60% |
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm the bicyclo structure and carbamate functionality. Key signals include tert-butyl protons (δ 1.4 ppm) and carbamate carbonyl (δ 155–160 ppm in ¹³C) .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS in positive ion mode confirms molecular weight (e.g., [M+Na]⁺) with <5 ppm error .
- X-ray Crystallography : Employ SHELXL for refinement of single-crystal data. ORTEP-3 can generate graphical representations of the bicyclo[3.3.1]nonane core and hydrogen-bonding networks .
Q. How should researchers handle stability and storage challenges for this compound?
- Methodological Answer :
- Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbamate group.
- Monitor degradation via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase).
- Avoid prolonged exposure to moisture or acidic/basic conditions, which cleave the tert-butyloxycarbonyl (Boc) group .
Advanced Research Questions
Q. What role does this compound play in the development of subtype-selective adenosine receptor agonists?
- Methodological Answer : The bicyclo[3.3.1]nonane scaffold provides conformational rigidity, enhancing receptor binding specificity. In adenosine A₂ₐ agonist synthesis, the compound serves as a key intermediate:
- Couple the Boc-protected amine with NECA (5′-N-ethylcarboxamidoadenosine) derivatives via amide bond formation.
- Assess subtype selectivity using radioligand binding assays (e.g., competition with [³H]CGS21680 for A₂ₐ) .
Table 2 : Receptor Binding Affinity Data
| Derivative | A₁ (Ki, nM) | A₂ₐ (Ki, nM) | Selectivity (A₂ₐ/A₁) |
|---|---|---|---|
| Parent Carbamate | 1200 | 85 | 14.1 |
Q. How can researchers resolve contradictions in crystallographic data for carbamate derivatives?
- Methodological Answer : Discrepancies in bond lengths/angles may arise from disordered solvent or twinning. Mitigation strategies include:
Q. What strategies identify and mitigate byproducts during synthesis?
- Methodological Answer : Common byproducts include de-Boc derivatives or ring-opened intermediates. Approaches:
- LC-MS Tracking : Use in-line LC-MS to detect low-abundance byproducts (e.g., m/z shifts corresponding to Boc loss).
- Scavenger Resins : Add polymer-bound isocyanate to trap free amines .
- Reaction Optimization : Reduce reaction time/temperature to minimize side reactions (e.g., over-refluxing in EtOH) .
Q. How does the compound’s solid-state conformation influence pharmacological activity?
- Methodological Answer : The bicyclo[3.3.1]nonane core adopts a chair-like conformation, positioning the carbamate group for optimal receptor interaction.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
